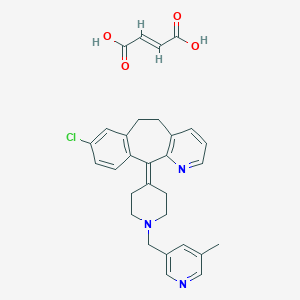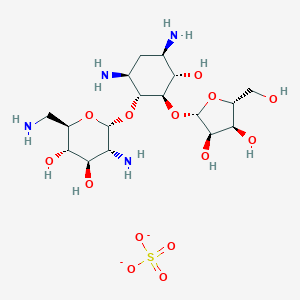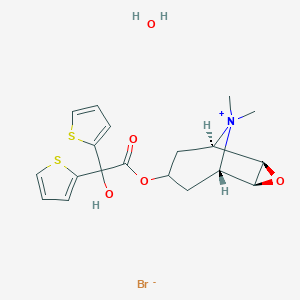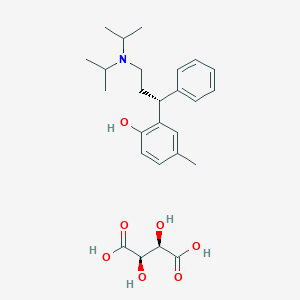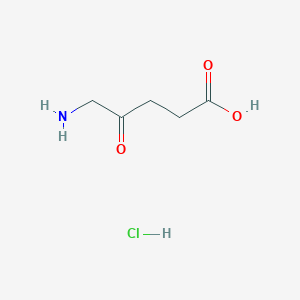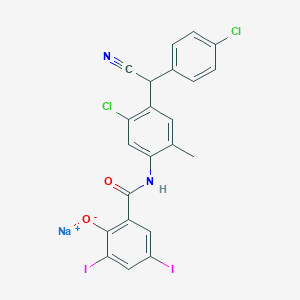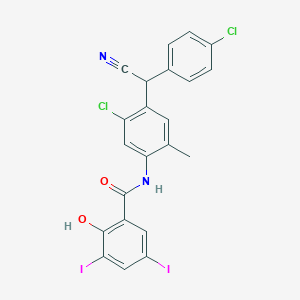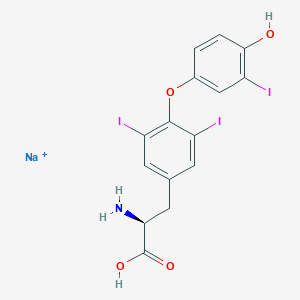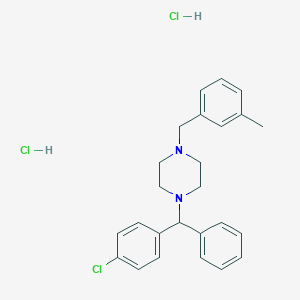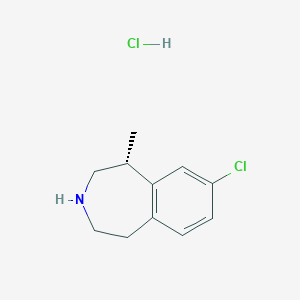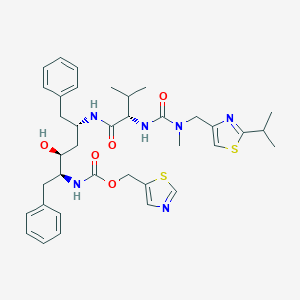
クロキサシリンナトリウム
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
クロキサシリンナトリウムは、ペニシリン系に属する半合成抗生物質です。 それはオキサシリンの塩素化誘導体であり、主にβ-ラクタマーゼ産生黄色ブドウ球菌によって引き起こされる感染症の治療に使用されます . この化合物は、とびひ、蜂窩織炎、肺炎、化膿性関節炎、外耳炎などのさまざまな細菌感染症に効果的です .
作用機序
クロキサシリンナトリウムは、細菌細胞壁の内側に位置する特定のペニシリン結合タンパク質に結合することでその効果を発揮します。 これにより、細菌細胞壁合成の第3段階および最終段階が阻害され、細菌細胞壁の自己溶解酵素による細胞溶解が引き起こされます . この化合物の大きなR鎖は、β-ラクタマーゼの結合を阻止するため、β-ラクタマーゼ産生黄色ブドウ球菌に効果的です .
科学的研究の応用
Cloxacillin sodium has a wide range of scientific research applications:
Chemistry: Used in studies involving beta-lactam antibiotics and their interactions with bacterial enzymes.
Biology: Investigated for its effects on bacterial cell wall synthesis and resistance mechanisms.
Medicine: Widely used in clinical settings to treat bacterial infections resistant to other penicillins.
Industry: Employed in the development of new antibiotic formulations and stability studies.
生化学分析
Biochemical Properties
Cloxacillin sodium interacts with specific penicillin-binding proteins (PBPs) located inside the bacterial cell wall . By binding to these PBPs, Cloxacillin sodium inhibits the third and last stage of bacterial cell wall synthesis .
Cellular Effects
Cloxacillin sodium exerts its effects on various types of cells, primarily bacteria. It inhibits bacterial cell wall synthesis, leading to cell lysis . This lysis is mediated by bacterial cell wall autolytic enzymes such as autolysins . It’s possible that Cloxacillin sodium interferes with an autolysin inhibitor .
Molecular Mechanism
The molecular mechanism of Cloxacillin sodium involves binding to specific penicillin-binding proteins (PBPs) located inside the bacterial cell wall . This binding inhibits the third and last stage of bacterial cell wall synthesis . The subsequent cell lysis is mediated by bacterial cell wall autolytic enzymes such as autolysins .
Dosage Effects in Animal Models
In animal models, such as dogs and cats, Cloxacillin sodium is applied at a dosage of 1/10 of a tube (0.3 g) every 24 hours
Metabolic Pathways
Cloxacillin sodium, like other penicillins, is metabolized via breakage of the beta-lactam ring to form an inactive penicilloic acid metabolite .
Subcellular Localization
Given its mechanism of action, it can be inferred that it interacts with components located within the bacterial cell wall .
準備方法
合成経路と反応条件
クロキサシリンナトリウムの調製には、6-アミノペニシラン酸と3-o-クロロフェニル-5-メチルイソキサゾール-4-カルボニルクロリドの反応が含まれます。 この反応は、3-o-クロロフェニル-5-メチル-4-イソキサゾリルペニシリンのナトリウム塩を生成します . 結晶化調製法は、5〜25°Cの温度で、クロキサシリン酸溶液とイソオクタン酸ナトリウムアルコール溶液を撹拌し、その後、エステルまたはエーテルの溶媒抜き剤を用いて溶媒抜き結晶化を行うことを含みます .
工業生産方法
工業的な設定では、クロキサシリンナトリウムは、6-アミノペニシラン酸と水酸化ナトリウムを反応させて6-アミノペニシラン酸ナトリウムを生成することによって製造されます。 次に、o-クロロアシルクロリドとの縮合反応、希硫酸による酸性化、およびイソオクタン酸ナトリウムなどの塩形成剤の添加が行われます .
化学反応の分析
反応の種類
クロキサシリンナトリウムは、次のようなさまざまな化学反応を起こします。
還元: 特定の条件下で還元される可能性がありますが、これはあまり一般的ではありません。
一般的な試薬と条件
酸化剤: 酸化分解研究で使用されます。
酸性およびアルカリ性条件: この化合物は、酸性およびアルカリ性条件下で分解されます.
生成される主要な生成物
これらの反応から生成される主要な生成物には、さまざまな分解生成物が含まれ、これらは通常、クロマトグラフィー法を使用して分析されます .
科学研究への応用
クロキサシリンナトリウムは、幅広い科学研究に利用されています。
類似化合物との比較
類似化合物
ジクロキサシリン: 同様の用途を持つ、別のペニシリナーゼ耐性ペニシリン。
フルクロキサシリン: 黄色ブドウ球菌感染症に対する効果で知られています。
ナフシリン: ペニシリナーゼ産生黄色ブドウ球菌によって引き起こされる感染症の治療に使用されます。
オキサシリン: クロキサシリンの前駆体であり、同様の作用機序を持っています.
独自性
クロキサシリンナトリウムは、塩素化誘導体構造により、β-ラクタマーゼ酵素に対する耐性を強化しており、これが独自のものです。 これは、β-ラクタマーゼ産生黄色ブドウ球菌に特に効果的であり、他のペニシリンとは一線を画しています .
特性
CAS番号 |
7081-44-9 |
|---|---|
分子式 |
C19H20ClN3NaO6S |
分子量 |
476.9 g/mol |
IUPAC名 |
(2S,5R,6R)-6-[[3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid |
InChI |
InChI=1S/C19H18ClN3O5S.Na.H2O/c1-8-11(12(22-28-8)9-6-4-5-7-10(9)20)15(24)21-13-16(25)23-14(18(26)27)19(2,3)29-17(13)23;;/h4-7,13-14,17H,1-3H3,(H,21,24)(H,26,27);;1H2/t13-,14+,17-;;/m1../s1 |
InChIキー |
KNNWTOJBVOKDPC-VICXVTCVSA-N |
SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)NC3C4N(C3=O)C(C(S4)(C)C)C(=O)[O-].O.[Na+] |
異性体SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)N[C@H]3[C@@H]4N(C3=O)[C@H](C(S4)(C)C)C(=O)O.O.[Na] |
正規SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)NC3C4N(C3=O)C(C(S4)(C)C)C(=O)O.O.[Na] |
Key on ui other cas no. |
7081-44-9 642-78-4 |
物理的記述 |
Solid |
ピクトグラム |
Irritant; Health Hazard |
溶解性 |
WHITE, CRYSTALLINE POWDER; SOL IN ALCOHOL; SLIGHTLY SOL IN ACETONE, CHLOROFORM; AQ SOLN IS ALKALINE; DECOMP BETWEEN 170 °C & 173 °C; ODORLESS; BITTER TASTE /MONOHYDRATE/ 5.32e-02 g/L |
同義語 |
Chloroxacillin Cloxacillin Cloxacillin Sodium Cloxacillin, Sodium Sodium Cloxacillin Sodium, Cloxacillin Syntarpen Tegopen |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


